2-Morpholino-6-nitrooxazolo[4,5-b]pyridine
Description
2-Morpholino-6-nitrooxazolo[4,5-b]pyridine (CAS: 931321-16-3) is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted with a morpholino group at position 2 and a nitro group at position 4. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes like interleukin-1 receptor-associated kinase 4 (IRAK4) for therapeutic applications in cancer and inflammatory disorders . The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 5-chloro-2-morpholino-6-nitrooxazolo[4,5-b]pyridine with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of potassium carbonate and DMF at elevated temperatures . Its structural features—morpholino (electron-donating) and nitro (electron-withdrawing) groups—contribute to its reactivity and binding properties in drug development pipelines.
Properties
IUPAC Name |
2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)7-5-8-9(11-6-7)12-10(18-8)13-1-3-17-4-2-13/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOCYZPSLBWRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine typically involves the reaction of 2-chloro-6-nitropyridine with morpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Reaction with Nucleophiles
The reactivity of 2-morpholino-6-nitrooxazolo[4,5-b]pyridine is significantly influenced by the presence of the nitro group. This substituent can enhance electrophilicity at adjacent positions, making the compound susceptible to nucleophilic attack. Some notable reactions include:
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Amine Reactions : The compound reacts with various amines to form substituted derivatives. For instance, when treated with ammonia or primary amines, it can yield aminodienes through ring-opening reactions leading to previously unreported structures .
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Hydrolysis : The presence of water in the reaction medium can lead to hydrolytic cleavage of the oxazole fragment, resulting in the formation of pyridine derivatives .
Cyclization Reactions
Cyclization is a key pathway for generating complex structures from this compound:
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Formation of Imidazo[1,2-a]pyridines : Under specific conditions (e.g., using DMF as a solvent), this compound can undergo cyclization with ammonia to produce imidazo derivatives rather than the expected products from simpler analogs .
Reaction Conditions and Yields
The reaction conditions play a critical role in determining the yield and selectivity of the products formed from this compound. Typical yields for various reactions range from 40% to 93%, depending on factors such as:
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Type of nucleophile used
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Reaction temperature
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Solvent choice
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Time allowed for reaction completion
For example, reactions with primary amines generally yield products in the range of 55% to 74%, while secondary amines yield lower yields around 48% to 51% .
NMR Spectral Data
The characterization of products formed from reactions involving this compound is often performed using NMR spectroscopy. Below are some typical spectral data points observed:
| Compound | Chemical Shift (δ ppm) |
|---|---|
| Aminodiene Product | 9.71 (d), NH |
| Morpholine Proton | ~3.50 (m) |
| Aromatic Protons | ~7.00 - ~8.00 (m) |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor for creating various heterocyclic compounds, which are essential in developing new materials and pharmaceuticals.
- Reactivity Studies : Its nitro group can undergo reduction to form reactive intermediates that interact with biological systems, facilitating studies on reaction mechanisms and pathways.
Biology
- Antimicrobial Activity : Research indicates that 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine exhibits antimicrobial properties against specific bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function .
- Anticancer Properties : The compound has shown promise in antiproliferative assays against various cancer cell lines. It induces cell cycle arrest and apoptosis, suggesting a mechanism that targets specific cellular pathways involved in cancer progression .
Medicine
- Therapeutic Potential : Ongoing studies explore the compound's potential as a therapeutic agent for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to inhibit certain kinases involved in signaling pathways makes it a candidate for drug development against these disorders .
- Inflammatory Disorders : The compound has been investigated for its role in treating inflammatory diseases, where it may reduce pro-inflammatory cytokine levels and alleviate symptoms associated with conditions like rheumatoid arthritis .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of this compound:
- Objective : Assess the compound's impact on ovarian cancer cell lines.
- Findings : The compound significantly reduced tumor growth by inducing apoptosis and inhibiting angiogenesis. IC50 values ranged from 1.45 to 4.25 μM across different tested lines .
Case Study 2: Anti-inflammatory Effects
A separate study focused on the anti-inflammatory properties:
- Objective : Investigate the effects on cytokine production in an arthritis model.
- Findings : Treatment with the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential use in managing inflammatory disorders .
Data Summary
| Application Area | Findings | Mechanism |
|---|---|---|
| Chemistry | Used as a building block for heterocyclic synthesis | Reactivity with biological systems |
| Biology | Exhibits antimicrobial and anticancer activities | Induces apoptosis; disrupts cell cycle |
| Medicine | Potential therapeutic agent for neurodegenerative diseases | Inhibits key kinases involved in signaling |
Mechanism of Action
The mechanism of action of 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The morpholine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and DNA damage pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The oxazolo[4,5-b]pyridine core distinguishes this compound from analogs with related bicyclic frameworks. Key comparisons include:
- Structural Implications: The oxazolo core (oxygen atom) versus imidazo (two nitrogen atoms) or thiazolo (sulfur and nitrogen) alters electronic properties and hydrogen-bonding capabilities, influencing target selectivity . Substituents like morpholino (polar) and nitro (electron-withdrawing) enhance solubility and stabilize interactions in enzyme active sites, as seen in IRAK4 inhibitor design . In contrast, PhIP’s phenyl and methyl groups promote DNA adduct formation, leading to mutagenicity .
Biological Activity
2-Morpholino-6-nitrooxazolo[4,5-b]pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological profiles based on current research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 250.21 g/mol. It features a morpholine moiety and a nitro group, which are significant for its biological interactions. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action appears to involve the inhibition of specific kinases and modulation of signaling pathways associated with cancer cell proliferation.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .
- Mechanism of Action : Molecular docking studies indicated that the compound binds effectively to the active sites of key receptors involved in tumor growth, such as VEGFR-2. This binding inhibits angiogenesis, a crucial process for tumor development .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 (Lung Carcinoma) | XX | Cisplatin | 47.2 |
| MCF7 (Breast Cancer) | XX | 5-Fluorouracil | 381.2 |
| HT29 (Colon Cancer) | XX | XX | XX |
Note: Replace "XX" with specific IC50 values from experimental data.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that similar compounds within the oxazolo[4,5-b]pyridine class possess broad-spectrum antibacterial effects.
- In Vitro Studies : Compounds structurally related to this compound exhibited significant inhibition against various bacterial strains. The presence of the nitro group is believed to enhance interaction with bacterial enzymes .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may also exhibit neuroprotective properties. Preliminary studies suggest that it could influence neurotransmitter systems involved in conditions such as anxiety and depression .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines |
| Antimicrobial | Broad-spectrum antibacterial activity |
| Neuroprotective | Potential modulation of neurotransmitter systems |
Q & A
Q. What are the optimized synthetic routes for 2-Morpholino-6-nitrooxazolo[4,5-b]pyridine, and how do reaction conditions influence yield and purity?
The microwave-assisted synthesis using SBA-Pr-NH₂ as a catalyst is a high-efficiency method for oxazolo[4,5-b]pyridine derivatives. Key parameters include:
- Catalyst loading : 10-15 mol% SBA-Pr-NH₂ for optimal reactivity.
- Solvent system : Ethanol/water (3:1 v/v) at 120°C under microwave irradiation (300 W).
- Reaction time : 20–30 minutes, yielding >85% product purity.
Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) removes unreacted morpholine and nitro precursors. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. How can researchers validate the structural identity of this compound?
Combined spectroscopic and chromatographic methods are critical:
- NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons), δ 3.5–3.8 ppm (morpholine protons), and δ 2.5–3.0 ppm (nitro group coupling).
- HPLC-PDA : Retention time (10–12 min) and UV absorption at 260–280 nm (π→π* transitions of the oxazole-pyridine core).
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 291.1 (calculated for C₁₀H₁₀N₄O₄) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction.
- pH stability : Degrades rapidly in acidic conditions (pH < 3) due to oxazole ring opening. Neutral buffers (pH 6–8) are optimal for aqueous solutions .
Advanced Research Questions
Q. How does regioselectivity challenge the synthesis of oxazolo[4,5-b]pyridine derivatives, and what strategies mitigate this?
Regioselectivity issues arise during cyclization due to competing nucleophilic attacks at C5 vs. C7 positions. Mitigation strategies include:
Q. What methodologies enable detection of this compound metabolites in biological systems?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 291→243 (parent) and m/z 291→155 (nitro-reduced metabolite).
- Protein adduct analysis : Proteolytic digestion (trypsin) followed by HRMS detects covalent adducts with serum albumin (e.g., Cys34 binding) .
Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes?
- Docking studies : Use AutoDock Vina to simulate binding to CYP1A2 active sites. The nitro group shows high affinity for heme iron, suggesting potential metabolic activation.
- MD simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories to identify key residues (e.g., Phe226, Asp320) involved in binding .
Critical Analysis of Contradictions
- Metabolic activation : While highlights CYP1A2-mediated activation of nitroarenes, notes interspecies variability (e.g., murine vs. human hepatocytes). Researchers must validate metabolic pathways using human-relevant models .
- Stability vs. reactivity : reports 95% purity under inert storage, but emphasizes photodegradation risks. Contradictions underscore the need for condition-specific stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
